N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine
Description
N3-(2-Aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine is a pyridazine-based diamine derivative characterized by a 2-aminoethyl group at the N3 position and a 4-methylpyridin-2-yl substituent at the N6 position.
Properties
IUPAC Name |
6-N-(2-aminoethyl)-3-N-(4-methylpyridin-2-yl)pyridazine-3,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-9-4-6-14-12(8-9)16-11-3-2-10(17-18-11)15-7-5-13/h2-4,6,8H,5,7,13H2,1H3,(H,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPJJBPJZZSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine is a compound belonging to the pyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14N6
- InChI Key : IMKFAEUYKRXONY-UHFFFAOYSA-N
Biological Activity Overview
Research has indicated that various pyridazine derivatives exhibit a range of biological activities. The following sections detail specific findings related to the compound .
1. Anticancer Activity
Recent studies have demonstrated that pyridazine derivatives possess significant anticancer properties. For instance:
- In Vitro Studies : A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer activity against several human cancer cell lines. Notably, compounds demonstrated potent cytotoxic effects against colon cancer cells (HT-29), with some derivatives showing IC50 values in the nanomolar range .
| Compound | Cancer Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| I | HT-29 | <0.1 | Cytotoxic |
| II | MCF-7 | 0.5 | Cytotoxic |
| III | A549 | 0.8 | Cytotoxic |
2. Anti-inflammatory Effects
Pyridazine derivatives have also been explored for their anti-inflammatory properties. A study highlighted the efficacy of a 3-amino-6-phenylpyridazine derivative in inhibiting glial activation and cytokine production:
- Mechanism of Action : The compound selectively inhibited interleukin-1 beta (IL-1β) and inducible nitric oxide synthase (iNOS) production without affecting beneficial glial functions . This selective inhibition suggests potential therapeutic applications in neurodegenerative diseases.
3. Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, pyridazine derivatives have been reported to exhibit various other biological activities:
- Enzyme Inhibition : Certain pyridazine compounds have shown promise as selective inhibitors of phosphodiesterases (PDEs), which are important targets in treating cardiovascular diseases .
| Activity Type | Compound Example | Target Enzyme | IC50 (μM) |
|---|---|---|---|
| PDE Inhibition | Zardaverine | PDE III | 0.58 |
| PDE IV | 0.17 |
Case Studies
Several case studies have provided insights into the biological activity of pyridazine derivatives:
- Study on Antitumor Activity : A recent study synthesized several new pyridazine derivatives and tested their antitumor activity against various human cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition and induced apoptosis in cancer cells .
- Neuroinflammation Study : Another study focused on a pyridazine derivative's ability to reduce neuroinflammation in animal models, demonstrating a decrease in pro-inflammatory cytokines and improved neurological outcomes .
Comparison with Similar Compounds
N3-(2-Aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine (CAS 1706438-22-3)
- Structural Difference : The 5-methylpyridin-2-yl group replaces the 4-methylpyridin-2-yl substituent in the target compound.
- Implications : The positional isomerism of the methyl group on the pyridine ring may alter steric hindrance and electronic effects, influencing binding affinity to biological targets. Such differences are critical in optimizing selectivity in kinase inhibitors .
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
- Structural Features: Shares the 2-aminoethylamine moiety but includes a nitro group at the 3-position of the pyridine ring.
- Properties: Molecular weight = 197.19 g/mol, CAS 252944-01-5.
Purine-2,6-diamine Derivatives
Compounds such as N6-(3-fluorophenyl)-N2-(4-(4-methylpiperazin-1-yl)phenyl)-9-pentyl-9H-purine-2,6-diamine (5e) and N6-(3,4-difluorophenyl)-9-hexyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-9H-purine-2,6-diamine (5i) exhibit:
- Substituent Diversity : Fluorophenyl and alkyl chains (pentyl/hexyl) enhance lipophilicity, which correlates with membrane permeability and metabolic stability.
- Physical Properties : Melting points range from 147–174°C, with yields varying from 20–65%. The target compound’s synthetic yield and purity (if available) could be benchmarked against these values .
Quinazoline Derivatives
Examples like 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) and 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o):
Thermal Stability
- Melting points of analogs (e.g., 147–174°C for purine-diamines ) suggest moderate thermal stability, likely shared by the target compound due to similar hydrogen-bonding capacity.
Data Tables for Comparative Analysis
Q & A
Basic: What are the key synthetic pathways for N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, intermediates like pyridazine derivatives can be synthesized by reacting aminopyridines with dihalopyridazines under reflux in aprotic solvents (e.g., toluene or DMF) with catalysts such as Pd(PPh₃)₄ . Characterization of intermediates requires HPLC-MS for purity assessment, ¹H/¹³C NMR for structural confirmation, and FT-IR to track functional groups (e.g., amine or pyridyl moieties). Crystallographic validation (via single-crystal X-ray diffraction ) is critical for resolving stereochemical ambiguities .
Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., splitting patterns for ethylamino groups at δ 2.8–3.2 ppm). ¹³C NMR confirms aromaticity (pyridazine ring carbons at ~150–160 ppm) .
- X-ray Crystallography: Resolves bond angles and spatial arrangements, particularly for distinguishing regioisomers (e.g., differentiating N3 vs. N6 substitution patterns) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formulas (e.g., [M+H]⁺ peaks with <2 ppm error).
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:
- Standardize Assays: Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) and replicate experiments across independent labs.
- Statistical Meta-Analysis: Apply Bayesian hierarchical models to account for inter-study variability .
- Structure-Activity Relationship (SAR) Modeling: Use computational tools (e.g., CoMFA or molecular docking ) to correlate structural motifs (e.g., pyridyl vs. pyrimidinyl groups) with activity trends .
Advanced: What strategies optimize reaction yields while minimizing impurities in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE): Employ factorial design to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- In Situ Monitoring: Use ReactIR or HPLC-PDA to detect intermediates and byproducts (e.g., dimerization products from excess amine reagents) .
- Green Chemistry Principles: Replace toxic solvents (DMF) with 2-MeTHF or Cyrene to improve sustainability and reduce purification steps .
Advanced: How can computational modeling be integrated into reaction design for this compound?
Methodological Answer:
- Reaction Pathway Prediction: Tools like Gaussian or ORCA simulate transition states to predict regioselectivity in pyridazine functionalization .
- Machine Learning (ML): Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvent-catalyst pairs for amine coupling steps .
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine core, guiding substitution patterns .
Advanced: What are best practices for statistical experimental design in synthesizing and testing derivatives?
Methodological Answer:
- Response Surface Methodology (RSM): Optimize reaction parameters (e.g., time, temperature) via central composite design to maximize yield and purity .
- Principal Component Analysis (PCA): Reduce dimensionality in SAR datasets to identify key structural descriptors (e.g., logP, H-bond donors) driving bioactivity .
- Robustness Testing: Use Taguchi methods to assess sensitivity to minor perturbations (e.g., ±5% catalyst loading) in scaled-up syntheses .
Basic: What analytical techniques are used to assess purity and stability under storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UHPLC-UV/MS .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition above 200°C indicates suitability for lyophilization).
- Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions (critical for bioavailability studies).
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water gradients (≤5% DMSO) to maintain solubility without denaturing proteins.
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility, later cleaved in vivo .
- Nanoparticle Encapsulation: Formulate with PLGA nanoparticles (size <200 nm) to improve dispersibility and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
